molecular formula C19H14BrN B1275002 9-Benzyl-3-bromo-9H-carbazole CAS No. 339576-55-5

9-Benzyl-3-bromo-9H-carbazole

Cat. No.: B1275002
CAS No.: 339576-55-5
M. Wt: 336.2 g/mol
InChI Key: NMNQVRIUUBFICK-UHFFFAOYSA-N
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Description

9-Benzyl-3-bromo-9H-carbazole is an organic compound with the molecular formula C19H14BrN. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is notable for its applications in various fields, including organic electronics, pharmaceuticals, and materials science .

Biochemical Analysis

Biochemical Properties

9-Benzyl-3-bromo-9H-carbazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to the active sites of these enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the p53 signaling pathway, leading to increased apoptosis in cancer cells . Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and differentiation. The impact on cellular metabolism includes changes in the activity of metabolic enzymes and the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby blocking their catalytic functions . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity. This can lead to alterations in the expression of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the effects of this compound on cellular function can change, with prolonged exposure leading to increased apoptosis and altered gene expression patterns. In in vitro studies, it has been observed that the compound’s effects on cell viability and proliferation are dose-dependent and time-dependent .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound can exhibit therapeutic effects, such as reducing tumor growth and enhancing immune responses . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at certain dosages, beyond which adverse effects become more prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of key metabolites in cells. The interactions with metabolic enzymes can also influence the overall metabolic profile of cells, impacting energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can accumulate in the nucleus, where it can interact with DNA and transcription factors, modulating gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-3-bromo-9H-carbazole typically involves the N-alkylation of 3-bromo-9H-carbazole with benzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazoles, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Uniqueness: 9-Benzyl-3-bromo-9H-carbazole is unique due to the presence of both the benzyl and bromo substituents, which confer distinct reactivity and properties. This makes it a versatile compound for various synthetic and application purposes .

Properties

IUPAC Name

9-benzyl-3-bromocarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNQVRIUUBFICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

24 g of 3-bromocarbazole was dissolved in 100 ml of tetrahydrofuran. To this was added 14 g of potassium carbonate followed by 14 g of benzylchloride and allowed the reaction to stir at room temperature overnight. The reaction mixture was poured into water and the precipitated white solid was filtered, washed with methanol and dried under vacuum to obtain 30 g 9-benzyl-3-bromocarbazole (89%).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of 9-Benzyl-3-bromo-9H-carbazole and what are its key structural features?

A1: this compound is an organic compound with the molecular formula C19H14BrN. [] It consists of a carbazole ring system with a bromine atom substituted at the 3-position and a benzyl group attached to the nitrogen atom at the 9-position. A key structural feature is the near planarity of the carbazole ring system, which forms a dihedral angle of 87.1° with the phenyl ring of the benzyl group. [] This specific spatial arrangement could influence potential interactions with other molecules.

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